molecular formula C19H26N2O B7338848 [(1R,2S)-2-cyclobutylcyclopropyl]-(4-phenyl-1,4-diazepan-1-yl)methanone

[(1R,2S)-2-cyclobutylcyclopropyl]-(4-phenyl-1,4-diazepan-1-yl)methanone

Cat. No.: B7338848
M. Wt: 298.4 g/mol
InChI Key: DODUYFVTYBMVIJ-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,2S)-2-cyclobutylcyclopropyl]-(4-phenyl-1,4-diazepan-1-yl)methanone, also known as CPP-115, is a synthetic compound that belongs to the class of GABAergic drugs. It was developed as a potential treatment for a range of neurological disorders, including epilepsy, addiction, and anxiety. CPP-115 is a potent inhibitor of the enzyme GABA aminotransferase (GABA-AT), which regulates the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. In

Mechanism of Action

[(1R,2S)-2-cyclobutylcyclopropyl]-(4-phenyl-1,4-diazepan-1-yl)methanone works by inhibiting the enzyme GABA-AT, which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which can have a calming and inhibitory effect on neuronal activity. GABA is an important neurotransmitter that is involved in the regulation of mood, anxiety, and seizures. By increasing GABA levels in the brain, this compound can modulate these processes and potentially provide therapeutic benefits for various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to increase GABA levels in the brain. GABA is an inhibitory neurotransmitter that can reduce neuronal activity and promote relaxation. By increasing GABA levels, this compound can have an anxiolytic, anti-convulsant, and sedative effect. Additionally, this compound has been shown to increase the release of dopamine in the brain, which can contribute to its potential anti-addictive effects.

Advantages and Limitations for Lab Experiments

[(1R,2S)-2-cyclobutylcyclopropyl]-(4-phenyl-1,4-diazepan-1-yl)methanone has several advantages for lab experiments, including its high potency and specificity for GABA-AT inhibition. It is also stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its potential toxicity and limited solubility in water. These factors can impact its use in animal models and clinical trials.

Future Directions

There are several future directions for research on [(1R,2S)-2-cyclobutylcyclopropyl]-(4-phenyl-1,4-diazepan-1-yl)methanone. One potential area of investigation is its potential use as a treatment for anxiety and depression. Another area of interest is its potential use in combination with other drugs for the treatment of addiction. Additionally, further research is needed to understand the long-term effects of this compound on brain function and behavior. Overall, this compound has shown promising therapeutic potential for a range of neurological disorders, and further research is needed to fully explore its potential benefits and limitations.

Synthesis Methods

[(1R,2S)-2-cyclobutylcyclopropyl]-(4-phenyl-1,4-diazepan-1-yl)methanone is synthesized through a multi-step process that involves the reaction of a cyclopropyl ketone with an amine. The first step involves the formation of a cyclopropyl carbinol intermediate, which is then transformed into a cyclobutyl ketone by treatment with an acid catalyst. The cyclobutyl ketone is then reacted with an amine to form the final product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure and stable product.

Scientific Research Applications

[(1R,2S)-2-cyclobutylcyclopropyl]-(4-phenyl-1,4-diazepan-1-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy and in humans with refractory epilepsy. This compound has also been investigated as a potential treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models of cocaine and alcohol addiction. Additionally, this compound has been studied for its anxiolytic and anti-depressant effects, as it has been shown to increase GABA levels in the brain, which can reduce anxiety and improve mood.

Properties

IUPAC Name

[(1R,2S)-2-cyclobutylcyclopropyl]-(4-phenyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c22-19(18-14-17(18)15-6-4-7-15)21-11-5-10-20(12-13-21)16-8-2-1-3-9-16/h1-3,8-9,15,17-18H,4-7,10-14H2/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODUYFVTYBMVIJ-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CC2C(=O)N3CCCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@@H]2C[C@H]2C(=O)N3CCCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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